molecular formula C7H6N2O5 B189486 Methyl 4-nitropyridine-2-carboxylate 1-oxide CAS No. 60923-20-8

Methyl 4-nitropyridine-2-carboxylate 1-oxide

Cat. No.: B189486
CAS No.: 60923-20-8
M. Wt: 198.13 g/mol
InChI Key: FWXJLEXAELCZOA-UHFFFAOYSA-N
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Description

Methyl 4-nitropyridine-2-carboxylate 1-oxide is a chemical compound with a pyridine ring substituted with a nitro group at the 4-position, a carboxylate group at the 2-position, and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-nitropyridine-2-carboxylate 1-oxide typically involves the nitration of pyridine derivatives followed by esterification and oxidation reactions. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group, followed by esterification with methanol to form the carboxylate ester. The final step involves oxidation to introduce the oxide group at the 1-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitropyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is methyl 4-aminopyridine-2-carboxylate 1-oxide.

    Substitution: Products vary depending on the nucleophile used but may include various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-nitropyridine-2-carboxylate 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-nitropyridine-2-carboxylate 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylate and oxide groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitropyridine-2-carboxylate: Lacks the oxide group at the 1-position.

    4-Nitropyridine-2-carboxylic acid: Lacks the methyl ester group.

    Methyl 2-nitropyridine-4-carboxylate: Has the nitro and carboxylate groups at different positions.

Uniqueness

Methyl 4-nitropyridine-2-carboxylate 1-oxide is unique due to the presence of the oxide group at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 4-nitro-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(10)6-4-5(9(12)13)2-3-8(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJLEXAELCZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209757
Record name Methyl 4-nitropyridine-2-carboxylate 1-oxide
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60923-20-8
Record name 2-Pyridinecarboxylic acid, 4-nitro-, methyl ester, 1-oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitropyridine-2-carboxylate 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-nitropyridine-2-carboxylate 1-oxide
Source EPA DSSTox
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Record name Methyl 4-nitropyridine-2-carboxylate 1-oxide
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